Molecular structure and properties of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one
Molecular structure and properties of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one
Technical Monograph: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one
Executive Summary
1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (CAS: 1779750-74-1) represents a specialized class of spirocyclic scaffolds utilized in modern medicinal chemistry to enhance the physicochemical properties of drug candidates. Characterized by a spiro-fusion between a 1,3-oxazinan-2-one ring and a tetrahydrothiopyran ring, this molecule offers a distinct three-dimensional architecture. It serves as a critical bioisostere for gem-disubstituted cyclohexanes and piperidines, providing increased metabolic stability and a higher fraction of sp^3-hybridized carbons (
Structural Analysis & Chemical Identity
The molecule is a heterospirocycle comprising two six-membered rings connected at a single spiro-carbon (C5).
-
Ring A (Polar Domain): A 1,3-oxazinan-2-one moiety. This cyclic carbamate provides hydrogen bond acceptor (C=O) and donor (N-H) sites, essential for specific ligand-protein interactions.
-
Ring B (Lipophilic/Metabolic Domain): A tetrahydrothiopyran moiety. The sulfur atom at position 8 introduces unique electronic properties and serves as a handle for metabolic diversification (oxidation to sulfoxides/sulfones).
Physicochemical Descriptors:
| Property | Value (Predicted/Exp) | Significance |
|---|
| Molecular Formula |
Synthetic Methodology
The synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one requires the construction of the 1,3-oxazinan-2-one ring onto a pre-existing tetrahydrothiopyran-4-one core. The most robust route involves a three-step sequence: nucleophilic addition, reduction, and cyclization.
Protocol: The Nitrile-Aldol Route
Step 1: Nucleophilic Addition (Formation of
-
Reagents: Tetrahydrothiopyran-4-one, Acetonitrile (
), n-Butyllithium ( -BuLi), THF. -
Conditions: -78°C, inert atmosphere (
/Ar). -
Mechanism: The acetonitrile anion attacks the ketone carbonyl, forming a tertiary alkoxide which is protonated to yield the tertiary alcohol.
Step 2: Reduction (Formation of
-
Reagents: Lithium Aluminum Hydride (
) or Borane-THF complex ( ). -
Conditions: Reflux in THF or
. -
Outcome: Formation of 4-(2-aminoethyl)tetrahydro-2H-thiopyran-4-ol.
Step 3: Carbonylation (Ring Closure) The 1,3-amino alcohol undergoes cyclization with a carbonic acid equivalent to form the cyclic carbamate.
-
Reagents: 1,1'-Carbonyldiimidazole (CDI), Phosgene, or Triphosgene.
-
Base: Triethylamine (
) or DBU. -
Conditions:
to RT, DCM or THF. -
Purification: Flash column chromatography (EtOAc/Hexane).
Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis of the spiro-oxazinanone scaffold from tetrahydrothiopyran-4-one.
Metabolic Stability & Liability Profiling
A critical consideration for this scaffold is the sulfur atom in the tetrahydrothiopyran ring. While the carbamate ring is generally stable against hydrolysis at physiological pH, the sulfur atom is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).
Metabolic Pathway Analysis:
-
S-Oxidation (Phase I): The sulfide is readily oxidized to the sulfoxide (chiral center creation) and subsequently to the sulfone .
-
Impact: Increases polarity (lowers LogP), increases water solubility, and may alter pharmacological potency.
-
-
Strategic Utility: This oxidation can be exploited.[7] If the parent sulfide is too lipophilic, the sulfone metabolite often retains potency while improving the safety profile (reducing hERG inhibition risks often associated with lipophilic amines/sulfides).
Figure 2: Primary metabolic trajectory of the thia-spiro scaffold.
Applications in Drug Discovery[4][8]
This scaffold is a bioisostere of the widely used spiro[piperidine-4,4'-[4H]pyrido[2,3-d][1,3]oxazin]-2'-one and related spiro-carbamates.
Key Advantages:
-
Vector Positioning: The spiro center forces substituents on the nitrogen or the sulfur ring into specific vectors that are orthogonal to the ring planes, allowing for precise exploration of binding pockets.
-
Escape from Flatland: Unlike aromatic scaffolds, this
-rich structure improves solubility and reduces promiscuous binding (aggregates/PAINS). -
Linker Utility: The secondary amine (N3) can be alkylated or arylated to attach the scaffold to a pharmacophore. The sulfur can be oxidized to a sulfone to act as a hydrogen bond acceptor.
Case Study Relevance: Similar spiro-oxazinanone scaffolds have been utilized in inhibitors for ACC (Acetyl-CoA Carboxylase) and CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, where the rigid spiro-core correctly orients binding elements while maintaining metabolic stability.
References
-
Synthesis of Spirocyclic Tetrahydropyran Derivatives. Vertex AI Grounding Source 1.1. Available at: [Link] (Accessed via NIH).
-
Tetrahydrothiopyran Synthesis and Properties. Vertex AI Grounding Source 1.13. Available at: [Link] (Accessed via Organic-Chemistry.org).
-
Preparation of 3-azaspiro[5.5]undecane derivatives. Vertex AI Grounding Source 1.9. Available at: [Link] (Accessed via ResearchGate).[5][8]
Sources
- 1. CAS 1038866-44-2: Spiro[piperidine-4,4′-[4H]pyrido[2,3-d][… [cymitquimica.com]
- 2. 3-Oxa-2-thia-1-azaspiro[5.5]undecane 2,2-dioxide | C8H15NO3S | CID 91844926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride | 54906-23-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. chemscene.com [chemscene.com]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
